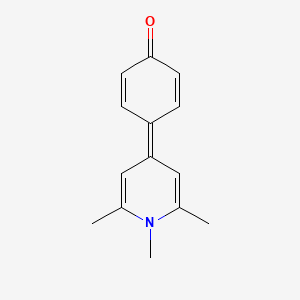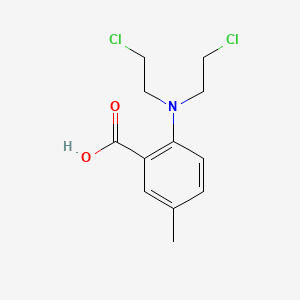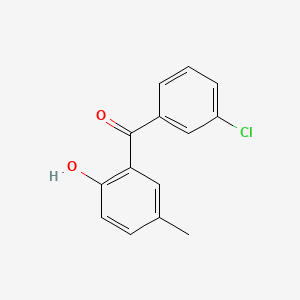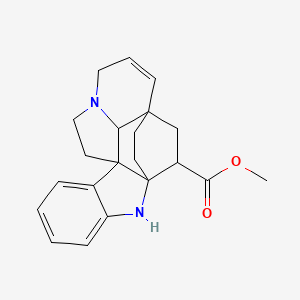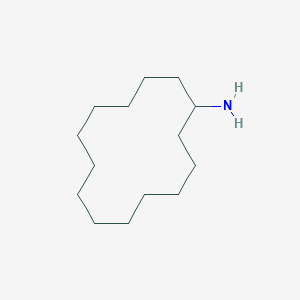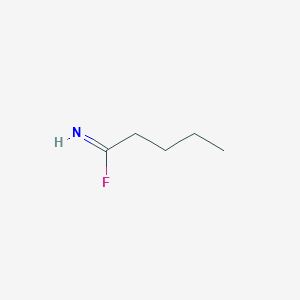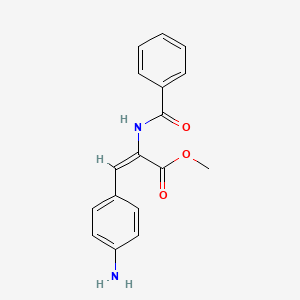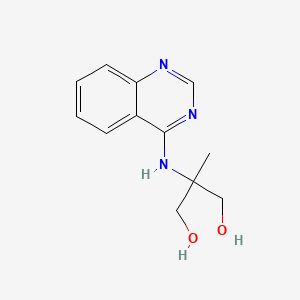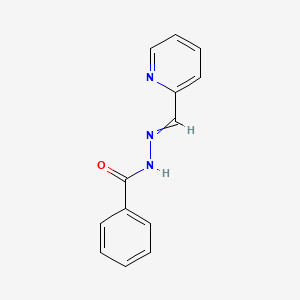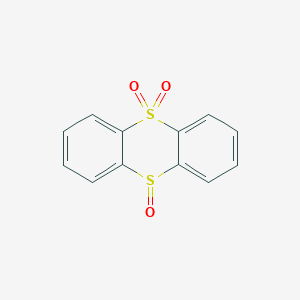
4-(2,2,2-Trifluoroethanethioyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,2-Trifluoroethanethioyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a trifluoroethanethioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethanethioyl)morpholine typically involves the reaction of morpholine with 2,2,2-trifluoroethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of an organic solvent, such as ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the thioyl group .
Industrial Production Methods
Industrial production of this compound may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2,2-Trifluoroethanethioyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioyl group to a thiol or other reduced forms.
Substitution: The trifluoroethanethioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
4-(2,2,2-Trifluoroethanethioyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,2,2-Trifluoroethanethioyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoroethanethioyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(2,2,2-Trifluoroethanethioyl)morpholine include other morpholine derivatives and trifluoroethanethioyl-substituted compounds. Examples include:
- 4-(2,2,3,3-Tetrafluoropropyl)morpholine
- 2,2,2-Trifluoroethanethiol
- Morpholine derivatives with different substituents .
Uniqueness
What sets this compound apart is its unique combination of the morpholine ring and the trifluoroethanethioyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H8F3NOS |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C6H8F3NOS/c7-6(8,9)5(12)10-1-3-11-4-2-10/h1-4H2 |
Clé InChI |
KONWUGFOIHNHKS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


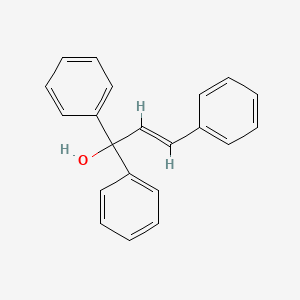
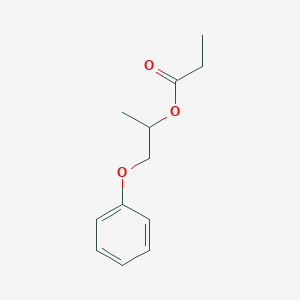
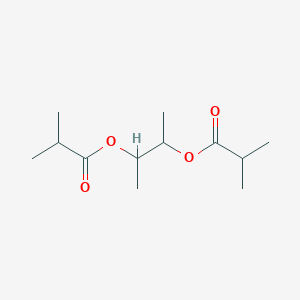
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
